molecular formula C19H30N4O4S B4788474 PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4788474
M. Wt: 410.5 g/mol
InChI Key: SWTRNXUTTRYUMU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[[2-(4-propylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-5-6-22-7-9-23(10-8-22)11-14(24)21-18-15(19(26)27-12(2)3)13(4)16(28-18)17(20)25/h12H,5-11H2,1-4H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTRNXUTTRYUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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